molecular formula C22H24ClN3O2S B11125878 [4-(4-chlorophenyl)-4-hydroxypiperidino][4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidino][4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

Cat. No.: B11125878
M. Wt: 430.0 g/mol
InChI Key: PYHAAMJGUDPOHF-UHFFFAOYSA-N
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Description

[4-(4-chlorophenyl)-4-hydroxypiperidino][4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a chlorophenyl and hydroxyl group, and a thiazole ring substituted with a propyl and pyrrole group. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidino][4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperidine Ring: Starting with a chlorobenzene derivative, the piperidine ring is synthesized through a series of nucleophilic substitution reactions.

    Hydroxylation: Introduction of the hydroxyl group to the piperidine ring is achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from a thiourea derivative and undergoing cyclization reactions.

    Coupling Reactions: The final step involves coupling the piperidine and thiazole rings through a condensation reaction, typically using reagents like phosphorus oxychloride or similar dehydrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Dehydrating Agents: Phosphorus oxychloride, thionyl chloride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like nitro, amino, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of neurology and oncology.

Medicine

Medically, this compound is investigated for its therapeutic potential. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a potential treatment for diseases like cancer or neurological disorders.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidino][4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the biological context but generally involve modulation of signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(4-chlorophenyl)-4-hydroxypiperidino][4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone exhibits unique properties due to the specific substituents on its thiazole ring. The propyl group enhances its hydrophobicity, potentially increasing its ability to cross cell membranes and interact with intracellular targets. Additionally, the combination of the chlorophenyl and hydroxypiperidino groups provides a unique electronic environment, influencing its reactivity and binding affinity.

This detailed overview highlights the significance and versatility of this compound in various scientific domains

Properties

Molecular Formula

C22H24ClN3O2S

Molecular Weight

430.0 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(4-propyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C22H24ClN3O2S/c1-2-5-18-19(29-21(24-18)26-12-3-4-13-26)20(27)25-14-10-22(28,11-15-25)16-6-8-17(23)9-7-16/h3-4,6-9,12-13,28H,2,5,10-11,14-15H2,1H3

InChI Key

PYHAAMJGUDPOHF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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